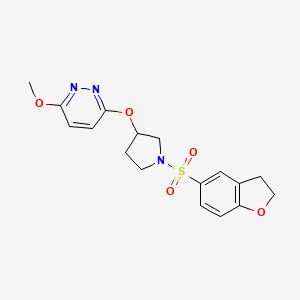

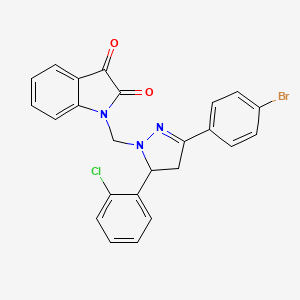

![molecular formula C11H14ClN3O B2526030 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353966-05-8](/img/structure/B2526030.png)

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride

Overview

Description

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents .

Mechanism of Action

Target of Action

It’s known that similar compounds have shown cytotoxic activity towards various human cancer cell lines . They have also been evaluated for their antibacterial activity .

Mode of Action

It’s known that similar compounds have shown to inhibit proliferative pathways in cancer cells . They have also shown antibacterial activity, suggesting they may interact with bacterial cells in a way that inhibits their growth .

Biochemical Pathways

Similar compounds have shown to affect the proliferative pathways in cancer cells , and may also interfere with essential processes in bacterial cells .

Pharmacokinetics

Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have shown cytotoxic activity towards various human cancer cell lines , and antibacterial activity .

Action Environment

Similar compounds have been stored at room temperature , suggesting that they may be stable under standard environmental conditions.

Biochemical Analysis

Biochemical Properties

The 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride interacts with various biomolecules in biochemical reactions. It has been found to have cytotoxic activity towards human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung)

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by exerting cytotoxic effects, particularly on cancer cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride typically involves the reaction of 2-aminobenzoxazole with piperazine under specific conditions. The crude product is often purified by crystallization using methanol to yield the pure compound . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

2-(Piperazin-1-yl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.

2-(Piperazin-1-yl)benzo[d]isothiazole: Another similar compound with an isothiazole ring.

4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Contains a benzisoxazole ring and is used in different therapeutic applications.

Uniqueness

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is unique due to its specific benzoxazole-piperazine structure, which imparts distinct biological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIMBFAZRZMXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

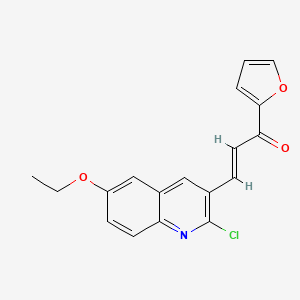

![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)

![2,4-dichloro-N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2525952.png)

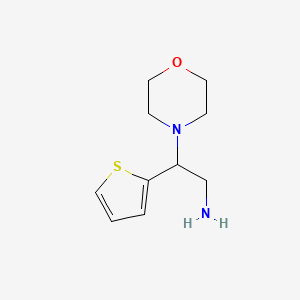

![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)

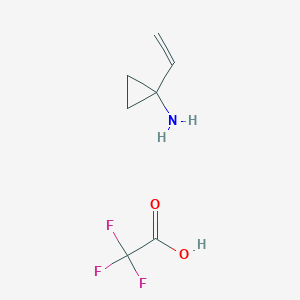

![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)

![N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2525959.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)

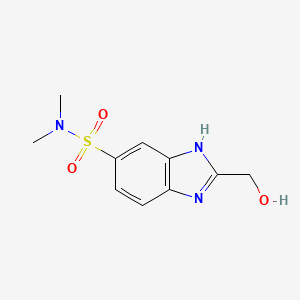

![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2525967.png)